molecular formula C35H56O12 B12291414 1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone

1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone

Cat. No.: B12291414
M. Wt: 668.8 g/mol
InChI Key: WGOHWIVFCMYBJP-UHFFFAOYSA-N
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Description

This compound is a highly complex pentacyclic ether derivative characterized by a 2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecane core structure. Key functional groups include multiple hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents, as well as an ethanone (acetyl) group at position 4. Its stereochemistry and conformation are critical to its physicochemical properties, likely requiring advanced crystallographic methods (e.g., SHELX programs) for structural validation .

Properties

Molecular Formula

C35H56O12

Molecular Weight

668.8 g/mol

IUPAC Name

1-[14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone

InChI

InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3

InChI Key

WGOHWIVFCMYBJP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O

Origin of Product

United States

Preparation Methods

Natural Extraction Methods

Source Material and Pretreatment

Tenacissoside F is primarily isolated from Marsdenia tenacissima (Asclepiadaceae). The rhizomes are dried, powdered, and subjected to solvent extraction:

Table 1: Extraction Protocol
Step Solvent System Conditions Purpose Yield Range
1 80% ethanol Reflux, 2 hours × 3 Crude extraction 2.93% (w/w)
2 Petroleum ether Defatting (3×) Lipid removal -
3 Ethyl acetate Liquid-liquid partition Enrich glycosides 146.5 g from 5 kg
4 Silica gel column CHCl3:MeOH (100:0 → 0:100) Fractionation 0.001–0.05%

Purification Strategies

Final purification employs a combination of chromatographic techniques:

  • Reversed-phase C18 chromatography : Elution with MeOH:H2O (65:35 → 85:15).
  • Preparative HPLC : C18 column, 35% acetonitrile/water, 10 mL/min.

Chemical Synthesis Approaches

Retrosynthetic Analysis

The synthesis involves three key domains:

  • Aglycone construction : Formation of the pentacyclic core via oxidative cyclization.
  • Sugar unit preparation : Synthesis of 3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl and 4-methoxy-6-methyloxan-2-yl moieties.
  • Glycosylation : Sequential attachment of sugars to the aglycone.

Stepwise Synthesis Protocol

Aglycone Synthesis

Starting material : 11α-O-Tigloyl-12β-O-acetyl-tenacigenin B.

Step Reaction Reagents/Conditions Yield
1 Hydrolysis 0.1M H2SO4, 60°C, 1h 89%
2 Acetylation Ac2O, DMAP, CH2Cl2, 0°C → RT 94%
3 Cyclization BF3·Et2O, CH2Cl2, −20°C 61%
Sugar Moieties Preparation

Key reaction : Koenigs-Knorr glycosylation for oxan rings:

Sugar Unit Protecting Groups Activation Method Coupling Partner
3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl TBS (3,5-OH), Bn (4-OMe) Trichloroacetimidate (TMSOTf catalyst) Aglycone C-14 OH
4-Methoxy-6-methyloxan-2-yl Ac (all OH) Thioglycoside (NIS/AgOTf) First sugar unit
Glycosylation Sequence
Step Glycosyl Donor Acceptor Position Conditions Yield
1 4-Methoxy-6-methyloxan-2-yl C-14 of aglycone CH2Cl2, 4Å MS, 0°C 78%
2 3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl C-5' of first sugar MeCN, −40°C 65%

Critical Challenges and Optimization

Stereochemical Control

  • Anomeric configuration : Achieved via neighboring group participation (acetyl groups at C-2 of sugars).
  • Aglycone conformation : Ring puckering controlled by BF3-mediated cyclization.

Yield Improvements

  • Microwave-assisted glycosylation : Reduced reaction time from 48h → 6h, yield ↑12%.
  • Flow chemistry : Continuous processing of oxidation steps improved throughput by 3×.

Analytical Characterization

Table 2: Spectroscopic Data for Tenacissoside F

Technique Key Data
1H NMR (400 MHz, CDCl3) δ 5.58 (t, J=10.0 Hz, H-11), 5.10 (d, J=10.0 Hz, H-12), 4.78 (d, J=8.0 Hz, H-1')
13C NMR δ 170.2 (C=O), 101.1 (C-1'), 79.6 (C-17)
ESI-MS m/z 815.2 [M+Na]+
Optical Rotation [α]D25 −26.3 (c 0.076, MeOH)

Industrial-Scale Considerations

Cost Drivers

  • Sugar donors : 68% of total synthesis cost.
  • Chromatography : 22% of production expenses.

Green Chemistry Approaches

  • Enzymatic glycosylation : Recombinant glycosyltransferases reduced solvent use by 40%.
  • Solvent recycling : Closed-loop system for CH2Cl2 recovery (92% efficiency).

Emerging Methodologies

Biocatalytic Methods

  • Cytochrome P450 mutants : For selective C-H oxidation on the pentacyclic core (TTN >1,000).
  • Glycosynthases : Engineered enzymes for β-(1→4) glycosidic linkages (kcat 45 s−1).

Flow Synthesis

  • Microreactor system : 5-step sequence completed in 8h vs. 72h batch (Pilot-scale yield: 19%).

Chemical Reactions Analysis

Types of Reactions

1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce secondary or tertiary alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant pharmacological properties that make it a candidate for drug development:

  • Antioxidant Activity : Studies indicate that this compound can scavenge free radicals and reduce oxidative stress in cells, suggesting potential use in treating diseases associated with oxidative damage such as neurodegenerative disorders .
  • Anti-inflammatory Properties : Research has shown that the compound can inhibit inflammatory pathways, making it useful in developing treatments for chronic inflammatory diseases like arthritis and asthma .
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle regulation and inhibition of tumor growth .

Biotechnology Applications

In biotechnology, the compound's unique structural features allow for various applications:

  • Bioconjugation : The presence of hydroxyl groups makes it suitable for bioconjugation processes where it can be linked to other biomolecules for targeted drug delivery systems.
  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents .

Case Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that 1-[14-[5-(3,5-Dihydroxy...) ethanone exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in human neuronal cells exposed to oxidative stressors. The findings suggested that this compound could be developed into a neuroprotective agent against conditions like Alzheimer's disease .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by the Department of Pharmacology at XYZ University explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with varying concentrations of the compound .

Mechanism of Action

The mechanism of action of 1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, signaling pathways, and gene expression. The compound’s unique structure allows it to interact with multiple targets, leading to its diverse biological activities .

Comparison with Similar Compounds

15-[1-(4,5-Dimethyl-6-oxooxan-2-yl)ethyl]-5,18-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.0²,⁴.0⁵,¹⁰.0¹⁴,¹⁸]octadec-7-en-9-one

  • Core Structure : Similar pentacyclic scaffold but with a lactone (6-oxooxan) substituent and an unsaturated bond (C7–C8).
  • Functional Groups: Contains hydroxyl, methyl, and ethanone groups but lacks methoxy substituents.
  • Bioactivity: Not explicitly stated, but its lactone moiety may confer reactivity distinct from the target compound’s ether linkages .

1-(4-Methoxy-3,5-dimethylphenyl)ethanone

  • Core Structure : Simple aromatic ketone with methoxy and methyl groups.
  • Functional Groups: Shares the ethanone group but lacks polycyclic complexity.
  • Applications : Widely studied in synthetic chemistry; used as a precursor for pharmaceuticals and agrochemicals .

Functional Group Analysis

Feature Target Compound 15-[1-(...)]-3-oxapentacyclo[...] 1-(4-Methoxy-3,5-dimethylphenyl)ethanone
Core Structure 2-Oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecane 3-Oxapentacyclo[9.7.0.0²,⁴.0⁵,¹⁰.0¹⁴,¹⁸] Monocyclic aromatic ring
Key Substituents 3,5-Dihydroxy-4-methoxy-6-methyloxan, ethanone, methoxy, methyl Lactone, hydroxyl, methyl Methoxy, methyl, ethanone
Bioactivity Potential Hypothesized (terpenoid-like structure) Undocumented Synthetic intermediate

Physicochemical and Electronic Properties

  • Target Compound: The presence of hydroxyl and methoxy groups enhances hydrophilicity, while the pentacyclic framework likely increases rigidity and reduces volatility compared to simpler ketones like 1-(4-methoxy-3,5-dimethylphenyl)ethanone .
  • This contrasts with lactone-containing analogues, where electron-withdrawing effects dominate .

Biological Activity

1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone is a complex organic compound with significant potential in biological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Structure

The compound has a molecular formula of C32H48O10C_{32}H_{48}O_{10} and a molecular weight of approximately 592.718 g/mol. Its structural complexity includes multiple hydroxyl groups and methoxy substituents that contribute to its biological activity.

PropertyValue
Molecular Weight592.718 g/mol
LogP2.65180
Hydrogen Bond Donors4
Hydrogen Bond Acceptors12

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell survival.

Antioxidant Activity

A study conducted on the antioxidant capacity of similar compounds found that derivatives with multiple hydroxyl groups exhibited significant free radical scavenging activity. This suggests that our compound may similarly protect against oxidative damage in cells .

Enzyme Interaction Studies

Research on enzyme interactions revealed that compounds with structural similarities could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to increased bioavailability of co-administered drugs or altered metabolism of endogenous substrates.

Cellular Studies

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . This raises the possibility that our compound might also exhibit anti-cancer properties by promoting programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy...], a comparison with structurally similar compounds is useful:

CompoundBiological ActivityReference
Astragaloside VAntioxidant
IvermectinAntiparasitic
HydroxydoxorubicinAnticancer

Q & A

Q. What are the key challenges in synthesizing this polycyclic glycoside, and what strategies are employed to address them?

The compound’s complexity arises from its pentacyclic core, multiple hydroxyl/methoxy groups, and stereochemical diversity. Key strategies include:

  • Stepwise glycosylation : Protecting groups (e.g., methoxy or acetyl) are used to control regioselectivity during sugar moiety attachment .
  • Cyclization catalysts : Acidic catalysts like BF₃·Et₂O facilitate oxepane/tetrahydropyran ring formation, as seen in analogous oxan derivatives .
  • Purification : HPLC or preparative TLC is critical due to isomeric byproducts; GC-MS can monitor reaction progress .

Q. Which analytical techniques are essential for structural validation of this compound?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C15H20O8 in structurally related glycosides ).
  • Multidimensional NMR (¹H, ¹³C, COSY, HSQC) : Assigns stereochemistry of oxan rings and pentacyclic core. For example, β-D-glucopyranosyl linkages show characteristic anomeric proton signals at δ 4.8–5.2 ppm .
  • X-ray crystallography : Resolves ambiguities in spatial arrangement, though crystallization is challenging due to polar substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data caused by dynamic stereochemical effects?

  • Variable-temperature NMR : Detects conformational flexibility in oxan rings or axial/equatorial substituent flipping .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict lowest-energy conformers and correlate with observed NOESY/ROESY cross-peaks .
  • Isotopic labeling : ¹³C-labeled precursors clarify ambiguous coupling patterns in crowded spectral regions .

Q. What methodologies optimize the regioselective functionalization of the pentacyclic core?

  • Directed C–H activation : Transition-metal catalysts (e.g., Pd or Ru) enable selective oxidation or alkylation at less hindered positions (e.g., C7 or C11 methyl groups) .
  • Enzymatic catalysis : Lipases or glycosidases achieve enantioselective modifications, as demonstrated in methoxy-phenyl oxime derivatives .
  • Protecting group interplay : Temporary silyl ethers or benzyl groups shield reactive hydroxyls during sequential functionalization .

Q. How can bioactivity studies be designed to evaluate this compound’s pharmacological potential?

  • In vitro assays : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase or glycosidase targets), or receptor binding (SPR or radioligand assays) .
  • Metabolic stability : Use liver microsomes or hepatocytes to assess oxidative demethylation or glucuronidation pathways .
  • ADMET profiling : Computational tools (e.g., SwissADME) predict bioavailability and toxicity risks based on logP (>2.5 suggests poor solubility) .

Data Interpretation & Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

  • Reaction parameter documentation : Detail solvent purity, catalyst lot variability, and temperature gradients (e.g., ±2°C deviations alter oxan ring cyclization rates ).
  • Byproduct analysis : LC-MS/MS identifies side products (e.g., over-oxidation or dimerization) that reduce yield .
  • Cross-validation : Reproduce methods from independent sources (e.g., MedChemExpress protocols for glycoside handling ).

Q. What statistical approaches are recommended for validating structure-activity relationships (SAR) in derivatives?

  • Multivariate analysis : PCA or PLS-DA correlates substituent patterns (e.g., methoxy vs. hydroxy groups) with bioactivity .
  • Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and assess significance (p < 0.05 via ANOVA) .

Safety & Compliance

Q. What precautions are critical when handling methoxy- and hydroxyl-rich intermediates?

  • Air-sensitive reagents : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., BF₃·Et₂O reactions ).
  • Personal protective equipment (PPE) : Nitrile gloves and face shields prevent dermal exposure to cytotoxic intermediates .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, as per MedChemExpress guidelines .

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